N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an oxan-4-yl group, a carbamoyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide typically involves the following steps:
Formation of the oxan-4-yl intermediate: This step involves the preparation of the oxan-4-yl group through a series of reactions, such as the cyclization of appropriate precursors.
Carbamoylation: The oxan-4-yl intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Coupling with phenylacetamide: The final step involves the coupling of the carbamoylated oxan-4-yl intermediate with phenylacetamide under suitable reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)acetamide can be compared with other similar compounds, such as:
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.
N-methyl-2-(4-{[(oxan-4-yl)carbamoyl]amino}phenyl)butyramide: This compound has a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-methyl-2-[4-(oxan-4-ylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-8-21-9-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZWKWHPPCMYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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